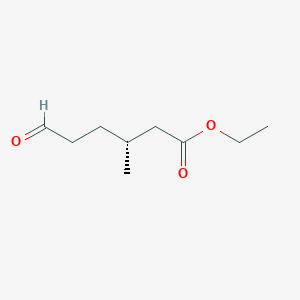
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, (R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- is an organic compound with the molecular formula C9H16O3. It is an ester derivative of hexanoic acid, characterized by the presence of a methyl group and a keto group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- can be synthesized through several methods. One common method involves the esterification of hexanoic acid with ethanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides and esters.
Scientific Research Applications
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of fragrances, flavors, and pharmaceuticals.
Mechanism of Action
The mechanism of action of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release hexanoic acid and ethanol, which can then participate in various biochemical processes. The keto group can also interact with enzymes, influencing their activity and function.
Comparison with Similar Compounds
Hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- can be compared with other similar compounds, such as:
Hexanoic acid, 3-oxo-, ethyl ester: Similar structure but lacks the methyl group.
Hexanoic acid, methyl ester: Similar ester group but lacks the keto and methyl groups.
3-Hexenoic acid, ethyl ester: Contains a double bond instead of the keto group.
The uniqueness of hexanoic acid, 3-methyl-6-oxo-, ethyl ester, ®- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
84567-91-9 |
|---|---|
Molecular Formula |
C9H16O3 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
ethyl (3R)-3-methyl-6-oxohexanoate |
InChI |
InChI=1S/C9H16O3/c1-3-12-9(11)7-8(2)5-4-6-10/h6,8H,3-5,7H2,1-2H3/t8-/m1/s1 |
InChI Key |
RTMVZAZNAONVCQ-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C)CCC=O |
Canonical SMILES |
CCOC(=O)CC(C)CCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















